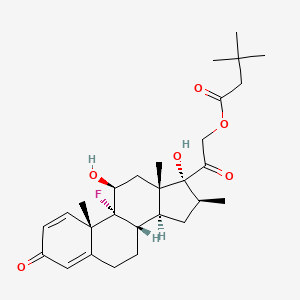

9-Fluoro-11beta,17,21-trihydroxy-16beta-methylpregna-1,4-diene-3,20-dione 21-(3,3-dimethylbutyrate)

Description

9-Fluoro-11β,17,21-trihydroxy-16β-methylpregna-1,4-diene-3,20-dione 21-(3,3-dimethylbutyrate) is a synthetic glucocorticoid characterized by its fluorinated and esterified structure. The compound features:

- Fluorine at C9: Enhances glucocorticoid receptor binding and anti-inflammatory potency .

- 16β-Methyl group: Reduces mineralocorticoid activity and improves metabolic stability .

This structural configuration positions it within the betamethasone/dexamethasone derivative family, widely used for inflammatory and autoimmune conditions.

Properties

CAS No. |

52668-06-1 |

|---|---|

Molecular Formula |

C28H39FO6 |

Molecular Weight |

490.6 g/mol |

IUPAC Name |

[2-[(8S,9R,10S,11S,13S,14S,16S,17R)-9-fluoro-11,17-dihydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] 3,3-dimethylbutanoate |

InChI |

InChI=1S/C28H39FO6/c1-16-11-20-19-8-7-17-12-18(30)9-10-25(17,5)27(19,29)21(31)13-26(20,6)28(16,34)22(32)15-35-23(33)14-24(2,3)4/h9-10,12,16,19-21,31,34H,7-8,11,13-15H2,1-6H3/t16-,19-,20-,21-,25-,26-,27-,28-/m0/s1 |

InChI Key |

PQVDYPCHUGFHAR-XYWKZLDCSA-N |

Isomeric SMILES |

C[C@H]1C[C@H]2[C@@H]3CCC4=CC(=O)C=C[C@@]4([C@]3([C@H](C[C@@]2([C@]1(C(=O)COC(=O)CC(C)(C)C)O)C)O)F)C |

Canonical SMILES |

CC1CC2C3CCC4=CC(=O)C=CC4(C3(C(CC2(C1(C(=O)COC(=O)CC(C)(C)C)O)C)O)F)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-Fluoro-11beta,17,21-trihydroxy-16beta-methylpregna-1,4-diene-3,20-dione 21-(3,3-dimethylbutyrate) typically involves multiple steps, starting from a suitable steroid precursor. The key steps include:

Fluorination: Introduction of the fluorine atom at the 9th position.

Hydroxylation: Introduction of hydroxyl groups at the 11beta, 17, and 21 positions.

Esterification: Formation of the 3,3-dimethylbutyrate ester at the 21st position.

Industrial Production Methods

Industrial production of this compound involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:

Selection of Precursors: Choosing high-purity steroid precursors.

Controlled Reaction Conditions: Maintaining specific temperatures, pressures, and pH levels to achieve desired reactions.

Purification: Using techniques such as crystallization, chromatography, and distillation to purify the final product.

Chemical Reactions Analysis

Esterification Reactions

The compound’s key structural feature is the tert-butylbutyrate ester group at position 21. This esterification enhances lipophilicity and alters tissue distribution compared to the parent steroid.

Structural Impact

The esterification introduces a bulky tert-butyl group, stabilizing the molecule against metabolic hydrolysis and prolonging its biological half-life.

Hydrolysis Reactions

The ester group undergoes hydrolysis under acidic or basic conditions, reverting to the free hydroxyl form.

Acidic Hydrolysis

-

Reagents : Dilute HCl in ethanol.

-

Conditions : 60°C for 2–3 hours.

-

Product : 9-Fluoro-11β,17,21-trihydroxy-16β-methylpregna-1,4-diene-3,20-dione (parent steroid).

Basic Hydrolysis

-

Reagents : Aqueous NaOH, ethanol.

-

Conditions : 80°C for 4–5 hours.

-

Product : Sodium salt of the parent steroid.

Acetal Formation

The compound may undergo acetal formation at positions 16 and 17 (if present) using ketones like acetone. This reaction stabilizes the dihydroxy structure:

-

Reagents : Acetone, p-toluenesulfonic acid.

-

Conditions : Room temperature, 24–48 hours.

-

Product : Cyclic 16,17-acetal derivative.

Comparative Analysis of Ester Groups

| Ester Type | Molecular Formula | Molecular Weight | Key Properties |

|---|---|---|---|

| Tert-butylbutyrate | C30H41FO7 | 532.64 g/mol | Enhanced lipophilicity, prolonged action |

| Valerate | C32H45FO7 | 560.7 g/mol | Improved solubility, faster hydrolysis |

Stability and Degradation

Scientific Research Applications

9-Fluoro-11beta,17,21-trihydroxy-16beta-methylpregna-1,4-diene-3,20-dione 21-(3,3-dimethylbutyrate) has a wide range of scientific research applications, including:

Chemistry: Used as a reference standard in analytical chemistry for the identification and quantification of corticosteroids.

Biology: Studied for its effects on cellular processes, including inflammation and immune response.

Medicine: Investigated for its therapeutic potential in treating inflammatory and autoimmune diseases.

Industry: Utilized in the formulation of pharmaceutical products, including topical creams and ointments for skin conditions.

Mechanism of Action

The mechanism of action of 9-Fluoro-11beta,17,21-trihydroxy-16beta-methylpregna-1,4-diene-3,20-dione 21-(3,3-dimethylbutyrate) involves binding to glucocorticoid receptors in target cells. This binding leads to:

Transcriptional Regulation: Modulation of gene expression, resulting in the suppression of pro-inflammatory cytokines and the promotion of anti-inflammatory proteins.

Inhibition of Immune Response: Reduction of immune cell activation and proliferation, leading to decreased inflammation and immune-mediated damage.

Comparison with Similar Compounds

Structural Modifications and Pharmacological Impact

The table below highlights key structural differences and inferred pharmacological properties:

Key Findings from Comparative Analysis

Esterification at C21: The 3,3-dimethylbutyrate group in the target compound confers greater metabolic resistance compared to propionate or acetate esters, as seen in Betamethasone derivatives . Fluocinonide’s 21-acetate and rigid acetal group enhance topical retention but limit systemic absorption .

Stereochemistry at C16 :

- 16β-methyl (target compound) reduces mineralocorticoid effects compared to 16α-methyl (dexamethasone), aligning with Betamethasone’s clinical profile .

Fluorine Substitution: Fluorine at C9 is a common feature in potent glucocorticoids. Dual fluorination (e.g., Fluocinonide at C6 and C9) further amplifies receptor affinity but increases systemic toxicity risk .

Metabolic Stability :

- The target compound’s dimethylbutyrate ester likely slows hepatic esterase-mediated hydrolysis, contrasting with Budesonide’s rapid acetal cleavage .

Research and Clinical Implications

- Topical Efficacy : The target compound’s lipophilicity and stable ester make it suitable for dermatological formulations, similar to Betamethasone-17-butyrate .

- Systemic Exposure Risk: While 16β-methyl reduces mineralocorticoid activity, prolonged half-life necessitates monitoring for adrenal suppression, a risk shared with high-potency analogs like Fluocinonide .

- Impurity Profiles : Impurities such as dexamethasone-17-ketone (lacking C21 ester) highlight the importance of synthetic control to avoid reduced efficacy .

Biological Activity

9-Fluoro-11beta,17,21-trihydroxy-16beta-methylpregna-1,4-diene-3,20-dione 21-(3,3-dimethylbutyrate), commonly referred to as a glucocorticoid compound, is a synthetic derivative of the steroid hormone. This compound exhibits significant biological activity, particularly in anti-inflammatory and immunosuppressive contexts. This article aims to provide a comprehensive overview of its biological activities based on diverse sources.

- Molecular Formula : C22H29FO5

- Molecular Weight : 394.46 g/mol

- CAS Number : 118331

The primary mechanism through which this compound exerts its biological effects involves binding to the glucocorticoid receptor (GR). Upon binding, the complex translocates to the nucleus and regulates gene expression by:

- Inhibiting pro-inflammatory cytokines : This leads to reduced inflammation and immune response.

- Modulating metabolic processes : It influences glucose metabolism and fat distribution.

Anti-inflammatory Effects

Research indicates that this glucocorticoid effectively reduces inflammation in various models. For instance:

- In animal studies, administration of the compound led to a significant reduction in edema formation and inflammatory cell infiltration in tissues following induced inflammation .

Immunosuppressive Properties

The compound has demonstrated potent immunosuppressive effects:

- Studies show that it can inhibit T-cell activation and proliferation, which is crucial for controlling autoimmune responses .

Case Studies

- Chronic Inflammatory Conditions : A clinical trial involving patients with rheumatoid arthritis showed that treatment with this compound resulted in improved clinical outcomes and reduced disease activity scores .

- Asthma Management : In a controlled study on asthma patients, the use of this glucocorticoid led to decreased airway hyperresponsiveness and improved lung function metrics .

Comparative Biological Activity

The table below summarizes the biological activities of 9-Fluoro-11beta,17,21-trihydroxy-16beta-methylpregna-1,4-diene-3,20-dione 21-(3,3-dimethylbutyrate) compared to other glucocorticoids:

| Compound Name | Anti-inflammatory Activity | Immunosuppressive Activity | Clinical Applications |

|---|---|---|---|

| 9-Fluoro-11beta,17,21-trihydroxy-16beta-methylpregna-1,4-diene-3,20-dione 21-(3,3-dimethylbutyrate) | High | High | Arthritis, Asthma |

| Betamethasone | Moderate | High | Allergic Conditions |

| Dexamethasone | High | Moderate | Cancer Treatment |

Research Findings

Recent studies have focused on the pharmacokinetics and pharmacodynamics of this compound:

Q & A

Basic Research Questions

Q. What analytical methods are recommended for confirming the identity of 9-Fluoro-11β,17,21-trihydroxy-16β-methylpregna-1,4-diene-3,20-dione derivatives?

- Methodology : Use a combination of infrared (IR) spectroscopy and thin-layer chromatography (TLC). For IR, follow USP methods 〈197〉 or 〈197A〉 to match characteristic absorption bands (e.g., C=O stretching at ~1700 cm⁻¹ for ester groups) . For TLC, prepare a sample solution in dehydrated alcohol (0.5 mg/mL) and compare retention factors (Rf) against pharmacopeial reference standards . High-performance liquid chromatography (HPLC) with UV detection (λ ~240 nm) is also recommended for purity assessment .

Q. How can researchers optimize the synthesis of 21-ester derivatives of this compound?

- Methodology : Focus on regioselective acylation at the 21-hydroxyl group. Use protecting groups (e.g., silyl ethers) for the 11β- and 17α-hydroxyl groups to prevent undesired esterification. Employ catalysts like 4-dimethylaminopyridine (DMAP) in anhydrous dichloromethane or tetrahydrofuran (THF) to enhance reaction efficiency . Monitor reaction progress via TLC or LC-MS to ensure complete conversion and minimal byproducts.

Q. What are the critical impurities to monitor during synthesis, and how are they characterized?

- Methodology : Key impurities include:

- 11-Keto derivative : Formed via oxidation of the 11β-hydroxyl group. Detect using HPLC with a C18 column and mobile phase (acetonitrile:water, 50:50 v/v) .

- Epoxide intermediates : Generated during fluorination steps. Characterize via NMR (¹H and ¹³C) to confirm stereochemistry at C9 and C11 .

- Unreacted starting material : Quantify via comparison with reference standards in TLC or HPLC .

Advanced Research Questions

Q. How can stereochemical inconsistencies in synthesized batches be resolved?

- Methodology : Use nuclear Overhauser effect spectroscopy (NOESY) NMR to confirm the spatial arrangement of substituents, particularly the 16β-methyl and 9-fluoro groups . X-ray crystallography may be employed for absolute configuration determination if single crystals are obtainable. For unresolved cases, chiral HPLC with a cellulose-based stationary phase can separate enantiomeric impurities .

Q. What stability-indicating assays are suitable for evaluating degradation under thermal stress?

- Methodology : Conduct forced degradation studies at 40–80°C and analyze products via HPLC-MS. Major degradation pathways include:

- Hydrolysis of the 21-ester : Detect free 21-hydroxyl derivatives via LC-MS (expected m/z shift of -86 Da for loss of 3,3-dimethylbutyrate) .

- Dehydration at C1–C2 : Monitor UV absorbance changes (Δλmax) due to conjugation loss in the diene system .

Q. How do structural modifications (e.g., 17-propionate vs. 21-acetate) affect glucocorticoid receptor binding affinity?

- Methodology : Perform molecular docking simulations using crystal structures of the glucocorticoid receptor (PDB ID: 1M2Z). Compare binding energies of derivatives using software like AutoDock Vina. Validate predictions with in vitro assays (e.g., reporter gene assays in HEK293 cells transfected with GR-responsive promoters) .

Q. What in vivo models are appropriate for assessing the anti-inflammatory efficacy of this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.